XLogP3 Lipophilicity Head-to-Head: Ethoxy Confers +0.4 ΔlogP Over Methoxy Analog
The target compound (3-cyclopropyl-2-ethoxypyridin-4-amine) exhibits a computed XLogP3 of 1.8, compared with 1.4 for the direct methoxy analog (3-cyclopropyl-2-methoxypyridin-4-amine) and 1.3 for the des-cyclopropyl analog (2-ethoxypyridin-4-amine) [1][2][3]. The +0.4 logP increment conferred by the ethoxy-for-methoxy substitution represents a ~2.5-fold increase in theoretical octanol–water partition coefficient, which is expected to enhance passive membrane permeability while remaining below the lipophilicity threshold (XLogP3 > 3) commonly associated with poor solubility and increased promiscuity risk [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-Cyclopropyl-2-methoxypyridin-4-amine: XLogP3 = 1.4; 2-Ethoxypyridin-4-amine: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.4 vs methoxy analog; ΔXLogP3 = +0.5 vs des-cyclopropyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 [1] |
Why This Matters
An XLogP3 of 1.8 positions the compound in the optimal lipophilicity range (1–3) for oral drug-like space, offering a calculated permeability advantage over the less lipophilic methoxy analog without crossing into high-logP risk territory.
- [1] PubChem. Compound Summary for CID 130133333: 3-Cyclopropyl-2-ethoxypyridin-4-amine. https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclopropyl-2-ethoxypyridin-4-amine (accessed 2026-04-28). View Source
- [2] PubChem. Compound Summary for CID 130133332: 3-Cyclopropyl-2-methoxypyridin-4-amine. https://pubchem.ncbi.nlm.nih.gov/compound/3-cyclopropyl-2-methoxypyridin-4-amine (accessed 2026-04-28). View Source
- [3] PubChem. Compound Summary for CID 2762961: 2-Ethoxypyridin-4-amine. https://pubchem.ncbi.nlm.nih.gov/compound/2-ethoxypyridin-4-amine (accessed 2026-04-28). View Source
